Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
666721-41-1 |
|---|---|
Molecular Formula |
C12H9NO4S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
methyl 4-(4-nitrophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9NO4S/c1-17-12(14)11-6-9(7-18-11)8-2-4-10(5-3-8)13(15)16/h2-7H,1H3 |
InChI Key |
VIXQBNBAVDRXAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with nitrobenzene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by esterification with methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Amino derivatives of the thiophene ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate is primarily used as an intermediate in synthesizing various pharmaceuticals. Its derivatives have shown potential as anticancer agents and treatments for inflammatory diseases. For instance, research has demonstrated that modifications to the compound can enhance its efficacy against cancer cell lines such as A549 and HeLa .
Case Study: Anticancer Activity
A study conducted by Thomas et al. (2017) synthesized derivatives of thiophene compounds and tested their anti-proliferative effects on multiple cancer cell lines. The results indicated that specific structural modifications significantly increased the cytotoxic potency against tumor cells .
Organic Synthesis
The compound is a valuable building block in organic synthesis, facilitating the creation of complex organic molecules. It is particularly useful in developing new materials and chemicals that can lead to innovative products across various industries.
Synthesis Techniques
Several synthetic routes have been documented for producing this compound. These include nucleophilic substitutions and cyclization reactions that yield high purity and yield rates .
Biological Research
In biological research, this compound is utilized to study its interactions with biological systems. This research is crucial for understanding drug mechanisms and potential side effects, which are vital for effective drug formulation.
Biological Evaluation
The compound has been evaluated for its anti-plasmodial activity against drug-resistant strains of Plasmodium falciparum. The selectivity index (SI) of synthesized compounds was compared with established reference drugs, demonstrating promising results .
Colorimetric Sensors
The unique chemical properties of this compound make it suitable for developing colorimetric sensors. These sensors can detect specific ions or molecules, providing practical solutions for environmental monitoring and safety applications.
Sensor Development
Research indicates that the incorporation of this compound into sensor designs enhances sensitivity and specificity for detecting hazardous substances, contributing to public safety efforts .
Material Science
In material science, this compound contributes to developing advanced materials with specific electronic or optical properties. Its applications extend to industries such as electronics and photonics, where tailored materials are essential.
Material Properties
Studies have shown that the incorporation of thiophene derivatives can improve the conductivity and stability of organic electronic devices, making them more efficient .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with biological receptors. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key Substituent Variations:
- Nitro vs. Amino Groups: Methyl 3-amino-4-methylthiophene-2-carboxylate () replaces the nitro group with an electron-donating amino group.
- Phenoxy vs. Direct Phenyl Linkage: Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate () introduces an oxygen atom between the thiophene and substituted phenyl ring, increasing polarity and possibly solubility compared to the direct 4-nitrophenyl attachment in the target compound .
- Allyloxy/Hydroxypropoxy Substituents: Compounds like ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate () feature bulky alkoxy groups at positions 4 and 5, enhancing steric effects and COX-2 binding affinity, unlike the nitro-substituted derivative .
Solubility and Reactivity
- Nitro groups reduce aqueous solubility compared to hydroxyl or amino-substituted analogs (e.g., Methyl 3-amino-4-methylthiophenyl-2-carboxylate) .
- The electron-withdrawing nitro group enhances stability toward nucleophilic attack but increases sensitivity to reducing agents .
Biological Activity
Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound (CAS: 666721-41-1) features a thiophene ring substituted with a nitrophenyl group and a carboxylate ester. Its chemical structure is pivotal in determining its biological activity, influencing interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in therapeutic applications where enzyme modulation is desired .
- Receptor Modulation : this compound can modulate receptor activity, influencing signal transduction pathways and cellular responses, which is beneficial in drug development .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, showcasing promising results:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antibacterial activity .
- Biofilm Inhibition : It also displayed significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various assays:
- Cytotoxicity Assays : In vitro studies revealed that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating effective growth inhibition .
- Mechanistic Studies : The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for its therapeutic efficacy .
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological activities of this compound:
- Inhibition of MbtI Enzyme : A study reported that derivatives of this compound exhibited inhibitory effects on the MbtI enzyme, crucial for mycobacterial survival. The most potent derivative showed an IC50 value around 15 μM, indicating strong inhibitory potential against tuberculosis pathogens .
- Antimycobacterial Activity : Another study demonstrated that the compound effectively inhibited mycobacterial growth under iron-limiting conditions, suggesting its potential as a novel therapeutic agent against tuberculosis .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a thiophene-2-carboxylate boronic ester reacts with 4-nitrophenyl halides. Key steps include:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Temperature control : Reactions often proceed at 80–100°C in anhydrous DMF or THF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?
- Core techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiophene substitution pattern) and nitro group placement .
- X-ray crystallography : Resolves ambiguities in molecular geometry; SHELX programs are standard for structure refinement .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
- Best practices : Cross-validate NMR assignments with DEPT and HSQC experiments to resolve overlapping signals .
Q. What are the key reactivity patterns of the nitro group in electrophilic and nucleophilic reactions?
- Electrophilic substitution : The nitro group deactivates the aromatic ring, directing incoming electrophiles to meta positions. For example, nitration requires harsh conditions (HNO₃/H₂SO₄, 50°C) .
- Nucleophilic aromatic substitution : Under basic conditions (e.g., K₂CO₃/DMF), the nitro group facilitates displacement by strong nucleophiles (e.g., amines) at elevated temperatures .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
- Case study : If NMR suggests para-substitution but X-ray indicates meta, re-examine sample purity and crystallinity.
- Solutions :
- Re-crystallize from ethanol/dichloromethane to obtain single crystals for repeat X-ray analysis .
- Perform NOESY NMR to probe spatial proximity of substituents .
Q. What computational methods are effective in predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and charge-transfer interactions. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular dynamics simulations : Model solvation effects (e.g., in DMSO) to understand aggregation behavior in solution .
Q. How can researchers optimize the compound’s solubility for biological assays without altering its core structure?
- Strategies :
- Co-solvents : Use DMSO:water mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
- Derivatization : Introduce temporary solubilizing groups (e.g., PEG chains) at the ester moiety, later removed via hydrolysis .
Q. What are the challenges in synthesizing derivatives via cross-coupling, and how can steric hindrance be mitigated?
- Issue : Bulky 4-nitrophenyl groups hinder catalyst access to the thiophene core.
- Mitigation :
- Ligand design : Use sterically undemanding ligands (e.g., P(o-tol)₃) to enhance Pd catalyst turnover .
- Microwave-assisted synthesis : Shorten reaction times and improve coupling efficiency .
Data Analysis and Troubleshooting
Q. How should researchers address low yields in multi-step syntheses involving this compound?
- Diagnostic steps :
- Intermediate analysis : Use TLC and in-situ IR to identify incomplete reactions or side products .
- Quench tests : Isolate intermediates (e.g., boronic esters) to confirm stability under reaction conditions .
- Example : If ester hydrolysis occurs during coupling, switch to tert-butyl esters for improved stability .
Q. What experimental controls are essential when studying the compound’s biological activity?
- Controls :
- Negative controls : Use methyl thiophene-2-carboxylate (lacking the nitro group) to isolate the nitro’s pharmacological effects .
- Solvent controls : Account for DMSO’s impact on cell viability in in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
